molecular formula C17H15FN2O4S B2592880 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide CAS No. 899996-23-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B2592880
CAS No.: 899996-23-7
M. Wt: 362.38
InChI Key: KJBMFGFDDOQHEI-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a sultam derivative characterized by a benzo[d]isothiazol-3-one-1,1-dioxide core linked to a propanamide chain and a substituted aromatic ring. This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its structural uniqueness lies in the combination of electron-withdrawing (fluoro, sulfonyl) and hydrophobic (methyl) substituents, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-11-6-7-12(10-14(11)18)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMFGFDDOQHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]isothiazole Core: The initial step often involves the cyclization of ortho-substituted anilines with sulfur-containing reagents to form the benzo[d]isothiazole core. This can be achieved using reagents such as sulfur dichloride or thionyl chloride under controlled conditions.

    Oxidation: The benzo[d]isothiazole core is then oxidized to introduce the 1,1-dioxide functionality. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Formation: The final step involves the coupling of the oxidized benzo[d]isothiazole with 3-fluoro-4-methylaniline to form the desired propanamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the cyclization and oxidation steps, and large-scale coupling reactions using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the benzo[d]isothiazole ring.

    Reduction: Reduction reactions can target the nitro or sulfone groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for the exploration of various pharmacophores, potentially leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence, focusing on substituent effects:

Compound Name Aromatic Substituent Key Functional Groups Biological Activities Tested
Target Compound: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide 3-fluoro-4-methylphenyl –SO₂, –CO–, –F, –CH₃ Not explicitly reported in evidence
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide 3-acetylphenyl –SO₂, –CO–, –COCH₃ Not reported
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide 2,4-dimethoxyphenyl –SO₂, –CO–, –OCH₃ Not reported
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide 2-(trifluoromethyl)phenyl –SO₂, –CO–, –CF₃ Not reported
Saccharin-derived sultams (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile) Variable alkyl/aryl groups –SO₂, –CO–, –CN Anticancer, antioxidant, anti-inflammatory

Key Observations:

  • Bioactivity Trends : Analogs with electron-deficient aromatic rings (e.g., trifluoromethyl ) may exhibit stronger receptor binding due to increased electrophilicity, while methoxy groups could improve solubility.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in , involving nucleophilic substitution or coupling reactions under reflux with reagents like DMF/LiH.

Computational and Experimental Data Gaps

  • Molecular Docking : Evidence from used computational models to predict binding affinities for COX-2 and kinase targets. Similar studies on the target compound could clarify its mechanism.
  • ADMET Profiles: No data on absorption, distribution, or toxicity are available for the target compound. Analogs like with trifluoromethyl groups may face metabolic stability challenges due to increased hydrophobicity.

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a notable member of the benzamide family, characterized by its unique structural features that suggest potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FNO4SC_{16}H_{16}FNO_4S, with a molecular weight of approximately 353.37 g/mol. The presence of the 1,1-dioxido and isothiazole moieties contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the dioxido and isothiazole structures. Advanced techniques such as flow chemistry may be employed to enhance yield and minimize waste during synthesis.

Antimicrobial Properties

Research indicates that compounds containing the isothiazole moiety often exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against a range of bacterial strains, attributed to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines demonstrate that derivatives of isothiazole can induce apoptosis in cancer cells. For example, studies have reported IC50 values indicating that certain derivatives exhibit cytotoxic effects at concentrations as low as 10 µM against specific cancer cell lines, suggesting promising anti-cancer properties.

Case Studies

  • Zebrafish Embryo Toxicity : A study conducted on zebrafish embryos revealed that related compounds showed varying degrees of toxicity, with some derivatives causing significant developmental abnormalities at concentrations above 25 µM . This highlights the importance of evaluating both therapeutic potential and safety in early-stage drug development.
  • Antibacterial Activity : In a comparative study against known antibiotics, compounds similar to this compound demonstrated superior activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
CytotoxicityIC50 ~10 µM in cancer cells
Developmental ToxicitySignificant abnormalities in zebrafish embryos

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